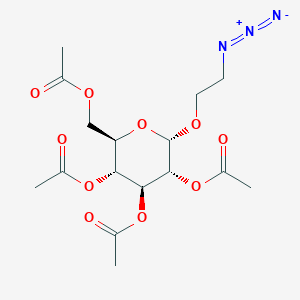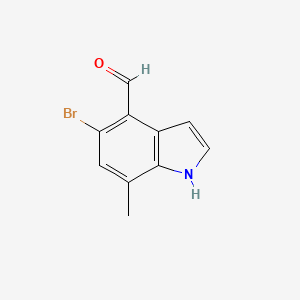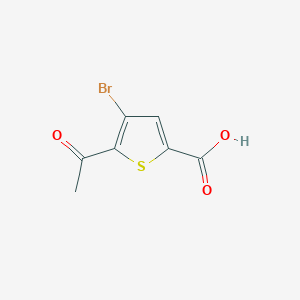
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside, commonly referred to as AEG, is a synthetic carbohydrate derivative that has been used in various scientific research applications. AEG has been studied for its ability to act as a chelating agent, and its potential to be used in the synthesis of various compounds. In addition, AEG has been studied for its biochemical and physiological effects, which have been found to have both advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
AEG has been used in various scientific research applications, including the development of small molecule drugs, the synthesis of peptides, and the study of carbohydrate-protein interactions. AEG has also been used in the synthesis of glycoproteins, which are important for the study of cell-cell interactions and the development of vaccines. Additionally, AEG has been used in the synthesis of various compounds, such as carbohydrates, nucleotides, and peptides.
Mecanismo De Acción
AEG acts as a chelating agent, which helps to stabilize the structure of the compounds it is used in. Specifically, AEG binds to metal ions, such as iron and copper, which helps to stabilize the structure of the compounds. Additionally, AEG can be used to form complexes with other molecules, such as carbohydrates and proteins. These complexes can then be used to study the interactions between carbohydrates and proteins.
Biochemical and Physiological Effects
AEG has been studied for its biochemical and physiological effects. Specifically, AEG has been found to modulate the activity of enzymes, as well as the expression of genes. Additionally, AEG has been found to have an effect on the metabolism of carbohydrates, proteins, and lipids. Additionally, AEG has been found to have an effect on the immune system, and it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEG has several advantages for lab experiments. Specifically, AEG is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, AEG is non-toxic, and it has a low potential for toxicity. However, AEG does have some limitations for lab experiments. Specifically, AEG is not soluble in organic solvents, and it has a limited shelf life. Additionally, AEG is not suitable for use in high-temperature reactions.
Direcciones Futuras
AEG has a wide range of potential future applications. Specifically, AEG could be used in the development of drugs and vaccines, as well as in the synthesis of proteins and carbohydrates. Additionally, AEG could be used in the study of carbohydrate-protein interactions, as well as in the study of the metabolism of carbohydrates, proteins, and lipids. Additionally, AEG could be used to study the effects of AEG on the immune system, as well as its potential anti-inflammatory and antioxidant properties. Finally, AEG could be used in the development of new methods for the synthesis of compounds, such as carbohydrates, nucleotides, and peptides.
Métodos De Síntesis
The synthesis of AEG begins with the reaction of 2-azidoethyl-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose with a base, such as sodium hydroxide. This reaction results in the formation of a glycosylation product, which is then reacted with a reducing agent, such as sodium borohydride, to form AEG. This reaction is typically carried out in an aqueous solution, and the resulting product is a white crystalline solid.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-LJIZCISZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)


![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)
![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)

![t-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)



![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)